2-bromopyrazolo[1,5-a]pyridine 2-bromopyrazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1520497-11-3
VCID: VC11506578
InChI:
SMILES:
Molecular Formula: C7H5BrN2
Molecular Weight: 197

2-bromopyrazolo[1,5-a]pyridine

CAS No.: 1520497-11-3

Cat. No.: VC11506578

Molecular Formula: C7H5BrN2

Molecular Weight: 197

Purity: 93

* For research use only. Not for human or veterinary use.

2-bromopyrazolo[1,5-a]pyridine - 1520497-11-3

Specification

CAS No. 1520497-11-3
Molecular Formula C7H5BrN2
Molecular Weight 197

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-bromopyrazolo[1,5-a]pyridine consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The bromine substituent at position 2 introduces steric and electronic effects that influence reactivity. The InChI code (1S/C7H5BrN2/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H) and InChI key (KFYXOEONVILLTQ-UHFFFAOYSA-N) provide unique identifiers for computational and spectroscopic referencing .

Physical and Spectral Characteristics

Key physical properties include:

Spectral data for this compound remain sparsely reported, but analogous pyrazolo[1,5-a]pyridines exhibit strong UV-Vis absorption bands near 270–300 nm and distinct 1H^1\text{H}-NMR signals for aromatic protons .

Synthetic Methodologies

Post-functionalization Strategies

The bromine atom at position 2 enables cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups. For example:

2-Bromopyrazolo[1,5-a]pyridine+Ar-B(OH)2Pd catalyst2-Arylpyrazolo[1,5-a]pyridine\text{2-Bromopyrazolo[1,5-a]pyridine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{2-Arylpyrazolo[1,5-a]pyridine}

Such transformations enhance structural diversity for drug discovery .

Reactivity and Stability

Thermal and Chemical Stability

The compound decomposes at elevated temperatures, necessitating storage below 8°C. Its bromine substituent renders it susceptible to nucleophilic aromatic substitution under basic conditions, while the fused ring system confers resistance to oxidation .

Applications in Medicinal Chemistry and Materials Science

Drug Discovery and Development

Pyrazolo[1,5-a]pyridine derivatives exhibit kinase inhibitory activity and anticancer potential . The bromine atom in 2-bromopyrazolo[1,5-a]pyridine serves as a handle for derivatization into candidates targeting:

  • Protein Kinases: Bromine-to-aryl substitutions modulate binding affinity.

  • Antiproliferative Agents: Fused heterocycles often intercalate DNA or inhibit topoisomerases.

Materials Science Applications

The rigid, planar structure of pyrazolo[1,5-a]pyridines supports applications in:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.

  • Fluorescent Probes: Brominated variants may exhibit tunable emission spectra .

Future Directions and Challenges

Synthetic Optimization

Developing one-pot methodologies and greener solvents (e.g., ethanol, water) could improve the sustainability of 2-bromopyrazolo[1,5-a]pyridine synthesis. Microwave-assisted reactions may enhance yields and reduce reaction times .

Biological Evaluation

Despite its utility as a synthetic intermediate, in vitro and in vivo studies of 2-bromopyrazolo[1,5-a]pyridine are lacking. Prioritizing toxicity assays and target identification could unlock its therapeutic potential.

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